Cas no 1805688-56-5 (3-(3-Bromopropyl)-2-(chloromethyl)mandelic acid)

3-(3-ブロモプロピル)-2-(クロロメチル)マンデル酸は、有機合成化学において重要な中間体として利用される化合物です。その特徴的な構造は、ブロモプロピル基とクロロメチル基がマンデル酸骨格に結合しており、多様な官能基変換やカップリング反応への適用が可能です。特に、医薬品や農薬の合成において、キラルな構造を有する中間体としての利用価値が高く、高い反応性と選択性を備えています。また、その安定性と取り扱いの容易さから、実験室規模から工業生産まで幅広く活用されています。

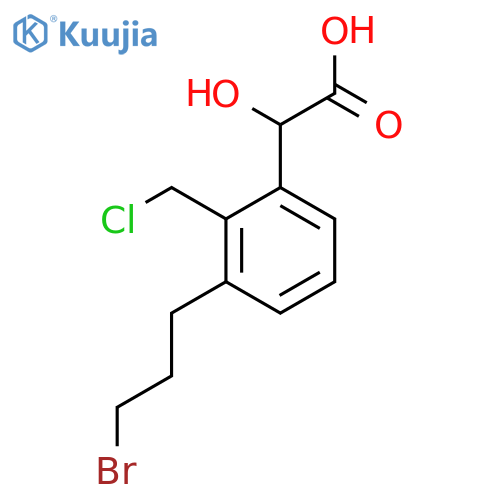

1805688-56-5 structure

商品名:3-(3-Bromopropyl)-2-(chloromethyl)mandelic acid

CAS番号:1805688-56-5

MF:C12H14BrClO3

メガワット:321.594762325287

CID:4941639

3-(3-Bromopropyl)-2-(chloromethyl)mandelic acid 化学的及び物理的性質

名前と識別子

-

- 3-(3-Bromopropyl)-2-(chloromethyl)mandelic acid

-

- インチ: 1S/C12H14BrClO3/c13-6-2-4-8-3-1-5-9(10(8)7-14)11(15)12(16)17/h1,3,5,11,15H,2,4,6-7H2,(H,16,17)

- InChIKey: VZAGPWJJSOYZDJ-UHFFFAOYSA-N

- ほほえんだ: BrCCCC1C=CC=C(C(C(=O)O)O)C=1CCl

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 6

- 複雑さ: 250

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 57.5

3-(3-Bromopropyl)-2-(chloromethyl)mandelic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015025116-250mg |

3-(3-Bromopropyl)-2-(chloromethyl)mandelic acid |

1805688-56-5 | 97% | 250mg |

499.20 USD | 2021-06-18 | |

| Alichem | A015025116-500mg |

3-(3-Bromopropyl)-2-(chloromethyl)mandelic acid |

1805688-56-5 | 97% | 500mg |

815.00 USD | 2021-06-18 | |

| Alichem | A015025116-1g |

3-(3-Bromopropyl)-2-(chloromethyl)mandelic acid |

1805688-56-5 | 97% | 1g |

1,445.30 USD | 2021-06-18 |

3-(3-Bromopropyl)-2-(chloromethyl)mandelic acid 関連文献

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Zhanhong Yang J. Mater. Chem. A, 2015,3, 7429-7436

1805688-56-5 (3-(3-Bromopropyl)-2-(chloromethyl)mandelic acid) 関連製品

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 4964-69-6(5-Chloroquinaldine)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量